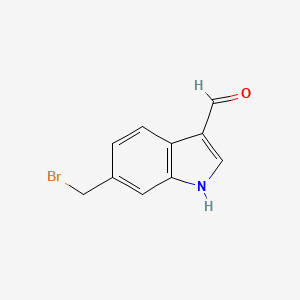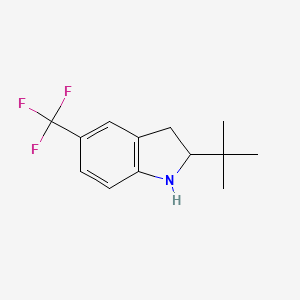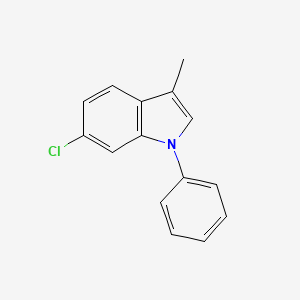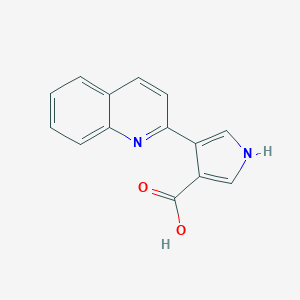
1H-Indole, 4-nitro-2-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is a heterocyclic compound that features both a nitro group and a pyridine ring attached to an indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE typically involves the nitration of 2,2-bipyridine-N-oxide to produce 4-nitro-2-(pyridin-2-yl)pyridine 1-oxide . This process can be significantly accelerated using microwave-assisted synthesis, reducing the reaction time from 72 hours to just 2 hours . The reaction conditions generally involve the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid.
Industrial Production Methods
While specific industrial production methods for 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This method offers advantages such as reduced reaction times and improved yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(pyridin-2-yl)-1H-indole-4-amine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学研究应用
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is primarily related to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The pyridine ring can also coordinate with metal ions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Uniqueness
4-NITRO-2-(PYRIDIN-2-YL)-1H-INDOLE is unique due to its combination of a nitro group and a pyridine ring attached to an indole core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
242794-69-0 |
|---|---|
分子式 |
C13H9N3O2 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
4-nitro-2-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)13-6-3-5-10-9(13)8-12(15-10)11-4-1-2-7-14-11/h1-8,15H |
InChI 键 |
BKPDWZRSIAQSSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)




![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)




![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)

